Sodium DL-methionate
Overview
Description
Sodium DL-methionate is a chemical compound with the molecular formula C5H10NNaO2S. It is a sodium salt derivative of DL-methionine, an essential amino acid containing sulfur. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium DL-methionate typically involves the reaction of DL-methionine with sodium hydroxide. The process can be summarized as follows:
Reacting DL-methionine with sodium hydroxide: DL-methionine is dissolved in water, and sodium hydroxide is added to the solution. The reaction mixture is then heated to facilitate the formation of this compound.
Crystallization: The resulting solution is cooled, and this compound is crystallized out of the solution.
Industrial Production Methods: Industrial production of DL-methionine, which is a precursor to this compound, involves several steps:
Reaction with acrolein: DL-methionine is synthesized by reacting acrolein with methyl mercaptan, hydrocyanic acid, and ammonium carbonate in an isothermal batch reactor at 80°C and 405 kPa for 1.5 hours.
Formation of DL-methionine salt: The reaction mixture is treated with a 50 wt.% sodium hydroxide solution and heated to 160°C under pressure for 1.5 hours to form the salt of DL-methionine.
Chemical Reactions Analysis
Types of Reactions: Sodium DL-methionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Sodium DL-methionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation.
Industry: It is used as a feed additive in animal nutrition to improve growth performance and intestinal health
Mechanism of Action
The mechanism of action of Sodium DL-methionate involves its role as a sulfur donor in various biochemical processes. It participates in the synthesis of important biomolecules such as glutathione, which is crucial for maintaining cellular redox balance. This compound also modulates the activity of nuclear factor kappa-B, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
DL-methionine: The parent compound of Sodium DL-methionate, used in similar applications.
Methionine hydroxy analog: Another sulfur-containing amino acid derivative used in animal nutrition.
Potassium methionate: A potassium salt derivative of methionine with similar properties
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to other methionine derivatives. This makes it particularly useful in applications where rapid absorption and utilization are required .
Properties
IUPAC Name |
sodium;2-amino-4-methylsulfanylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPZTZSVPKCAR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962025 | |
Record name | Sodium 2-amino-4-(methylsulfanyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41863-30-3 | |
Record name | Racemethionine sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041863303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-amino-4-(methylsulfanyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium DL-methionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RACEMETHIONINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L0454WYDB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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